molecular formula C9H9N3O2S B105758 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 923737-07-9

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B105758
CAS RN: 923737-07-9
M. Wt: 223.25 g/mol
InChI Key: NUNLMHVODYNYSB-UHFFFAOYSA-N
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Description

“4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound. It belongs to the class of compounds known as thienopyrimidines, which are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives has been reported in the literature . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Scientific Research Applications

Anticancer Drug Development

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid: has shown promise in the development of new anticancer drugs. The compound’s structure, which includes a pyrimidine ring, is similar to that of many known anticancer agents. Researchers have found that derivatives of this compound exhibit potent anticancer activities against various cancer cell lines, with some showing IC50 values in the nanomolar range .

Anti-Proliferative Properties

This compound has been studied for its anti-proliferative effects, particularly in breast cancer models. It has been observed that certain derivatives can effectively inhibit the proliferation of cancer cells, including MCF-7 and MDA-MB-231 cell lines, without being cytotoxic to normal cells . This selective toxicity is crucial for the development of targeted cancer therapies.

Antiviral Research

The thieno[2,3-d]pyrimidine scaffold is also being explored for its antiviral properties. While specific studies on 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid may not be available, related compounds have demonstrated effectiveness against various viral infections, suggesting potential applications in antiviral drug development .

Anti-Inflammatory Applications

Compounds with a pyrimidine core have been associated with anti-inflammatory activities. The synthesis of novel derivatives of thieno[2,3-d]pyrimidines could lead to the discovery of new anti-inflammatory agents, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Mechanism of Action

Target of Action

The primary target of 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .

Mode of Action

PARP-1 is involved in DNA repair damage. Inhibitors of PARP-1, like 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

PARP-1 regulates a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is known that the compound is soluble in 026 mM phosphate buffer pH 71 and propylene glycol . This solubility suggests that the compound may have good bioavailability.

Result of Action

The result of the action of 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is the inhibition of PARP-1, which compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .

properties

IUPAC Name

4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-3-5-7(10)11-4(2)12-8(5)15-6(3)9(13)14/h1-2H3,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNLMHVODYNYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

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